molecular formula C8H6N2O B14221716 5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine CAS No. 771565-48-1

5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine

Cat. No.: B14221716
CAS No.: 771565-48-1
M. Wt: 146.15 g/mol
InChI Key: RBKJBDBVDJVPSD-UHFFFAOYSA-N
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Description

5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine is a heterocyclic compound that features a fused ring system combining cyclobutane, oxazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring or the condensation of oxazole derivatives leading to fused pyrimidine rings . One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[3,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .

Properties

CAS No.

771565-48-1

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

9-oxa-1,7-diazatricyclo[6.3.0.02,5]undeca-2(5),3,7,10-tetraene

InChI

InChI=1S/C8H6N2O/c1-2-7-6(1)5-9-8-10(7)3-4-11-8/h1-4H,5H2

InChI Key

RBKJBDBVDJVPSD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C2)N3C=COC3=N1

Origin of Product

United States

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